3-[3-[6-[(4,6-dihydroxy-2-methyloxan-3-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-5,14-dihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
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Overview
Description
Periplocin is a plant-derived glycoside, specifically a cardiac glycoside, where the sugar moiety is linked to a steroid. It is extracted from the dry root of Periploca sepiumThis compound has been recognized for its medicinal properties in traditional Chinese medicine, particularly for treating rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of periplocin involves complex organic reactions, typically starting from naturally occurring precursors. The process includes glycosylation reactions where a sugar moiety is attached to a steroid backbone. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of periplocin .
Industrial Production Methods
Industrial production of periplocin primarily relies on extraction from Periploca sepium. The extraction process involves drying the roots, followed by solvent extraction to isolate the glycosides. Advanced purification techniques like chromatography are then used to obtain pure periplocin .
Chemical Reactions Analysis
Types of Reactions
Periplocin undergoes various chemical reactions, including:
Oxidation: Periplocin can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the glycoside moiety.
Substitution: Substitution reactions can occur at the sugar moiety or the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of periplocin, which can have different pharmacological properties .
Scientific Research Applications
Periplocin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: Periplocin is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has shown potential in treating conditions like heart failure, cancer, and inflammatory diseases. .
Industry: Periplocin is used in the pharmaceutical industry for developing new drugs and therapeutic agents.
Mechanism of Action
Periplocin exerts its effects through several molecular targets and pathways:
Cardiotonic Activity: It enhances cardiac muscle contraction by inhibiting the sodium-potassium ATPase pump, leading to increased intracellular calcium levels.
Anti-Tumor Activity: Periplocin induces apoptosis in cancer cells by activating pathways such as the PI3K-Akt signaling pathway and the AMPK/mTOR pathway
Anti-Inflammatory Effects: It reduces inflammation by inhibiting the recruitment of inflammatory cells and decreasing the expression of inflammatory cytokines.
Comparison with Similar Compounds
Periplocin is unique among cardiac glycosides due to its specific structure and pharmacological properties. Similar compounds include:
Periplocymarin: Another glycoside from with similar cardiotonic effects.
Periplogenin: A metabolite of periplocin with distinct pharmacological activities.
Periplocin stands out due to its broader range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C36H56O13 |
---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
3-[3-[6-[(4,6-dihydroxy-2-methyloxan-3-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-5,14-dihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H56O13/c1-18-30(24(37)14-27(39)47-18)46-17-25-28(40)31(44-4)29(41)32(49-25)48-20-5-9-33(2)22-6-10-34(3)21(19-13-26(38)45-16-19)8-12-36(34,43)23(22)7-11-35(33,42)15-20/h13,18,20-25,27-32,37,39-43H,5-12,14-17H2,1-4H3 |
InChI Key |
JVFYCULORCKYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)O)O)OCC2C(C(C(C(O2)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C)O)OC)O |
Origin of Product |
United States |
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